Nomifensine-d3 Maleic Acid Salt
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Overview
Description
Nomifensine-d3 Maleic Acid Salt is a labeled analogue of Nomifensine, a norepinephrine-dopamine reuptake inhibitor. This compound is primarily used in scientific research, particularly in studies involving dopamine release and reuptake mechanisms. It is distinguished by its molecular formula C20H19D3N2O4 and a molecular weight of 357.42 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nomifensine-d3 Maleic Acid Salt involves the incorporation of deuterium atoms into the Nomifensine molecule. The general synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction.
Deuterium Labeling: The methyl group in the isoquinoline core is replaced with a trideuteriomethyl group using deuterated reagents.
Formation of the Maleic Acid Salt: The final step involves the reaction of the deuterated Nomifensine with maleic acid to form the maleic acid salt
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is critical in maintaining the isotopic purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Nomifensine-d3 Maleic Acid Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Nomifensine-d3 Maleic Acid Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of isotopic labeling and mass spectrometry.
Biology: Employed in studies investigating the mechanisms of neurotransmitter release and reuptake.
Medicine: Utilized in pharmacological research to understand the effects of norepinephrine-dopamine reuptake inhibitors.
Industry: Applied in the development of new antidepressant drugs and in quality control processes
Mechanism of Action
Nomifensine-d3 Maleic Acid Salt exerts its effects by inhibiting the reuptake of norepinephrine and dopamine. This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. The primary molecular targets are the norepinephrine and dopamine transporters. By blocking these transporters, the compound prevents the reuptake of neurotransmitters, leading to increased synaptic levels and prolonged neurotransmitter activity .
Comparison with Similar Compounds
Nomifensine-d3 Maleic Acid Salt is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Nomifensine: The non-labeled version, which shares similar pharmacological properties but lacks the isotopic labeling.
Bupropion: Another norepinephrine-dopamine reuptake inhibitor, but with a different chemical structure.
Methylphenidate: A stimulant that also inhibits norepinephrine and dopamine reuptake but is primarily used for treating ADHD
This compound stands out due to its specific use in research involving isotopic labeling and its unique pharmacokinetic properties .
Properties
CAS No. |
1795140-41-8 |
---|---|
Molecular Formula |
C20H22N2O4 |
Molecular Weight |
357.424 |
IUPAC Name |
(Z)-but-2-enedioic acid;4-phenyl-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-8-amine |
InChI |
InChI=1S/C16H18N2.C4H4O4/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18;5-3(6)1-2-4(7)8/h2-9,14H,10-11,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3; |
InChI Key |
GEOCVSMCLVIOEV-REHQRYIOSA-N |
SMILES |
CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Synonyms |
1,2,3,4-Tetrahydro-2-(methyl-d3)-4-phenyl-8-isoquinolinamine (2Z)-2-Butenedioate; (8-Amino-1,2,3,4-tetrahydro-2-(methyl-d3)-4-phenylisoquinoline (Z)-2-Butenedioate; (±)-Nomifensine-d3 Hydrogen Maleate; Alival-d3; HOE 984-d3; Hostalival-d3; Merital-d3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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